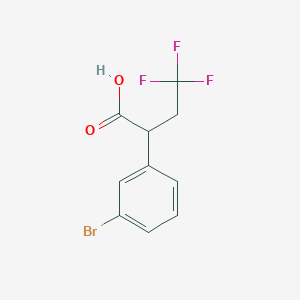
2-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid is an organic compound that features a bromophenyl group and a trifluorobutanoic acid moiety
Preparation Methods
The synthesis of 2-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions . Another method involves the use of organometallic reagents such as Grignard reagents or organolithium compounds to introduce the bromophenyl group onto a trifluorobutanoic acid precursor .
Chemical Reactions Analysis
2-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Scientific Research Applications
2-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the trifluorobutanoic acid moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid can be compared with other similar compounds such as:
3-Bromophenylacetic acid: This compound has a similar bromophenyl group but lacks the trifluorobutanoic acid moiety, resulting in different chemical properties and reactivity.
3-(3-Bromophenyl)propionic acid: This compound also contains a bromophenyl group but has a propionic acid moiety instead of a trifluorobutanoic acid moiety, leading to variations in its applications and biological activity.
The uniqueness of this compound lies in its combination of the bromophenyl and trifluorobutanoic acid groups, which confer distinct chemical and biological properties.
Biological Activity
2-(3-Bromophenyl)-4,4,4-trifluorobutanoic acid is an organic compound with the molecular formula C10H8BrF3O2. Its unique structural features, particularly the bromophenyl group and trifluorobutanoic acid moiety, suggest significant potential for biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes:
- A bromophenyl group which enhances lipophilicity.
- A trifluorobutanoic acid moiety that contributes to its reactivity and potential interactions with biological targets.
These features are crucial for its biological activity, particularly in terms of enzyme inhibition and receptor binding.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit enzymes involved in inflammatory processes, potentially offering therapeutic benefits in conditions like arthritis.
- Analgesic Effects : Initial evaluations indicate possible pain-relieving properties, warranting further investigation into its use as an analgesic agent.
The biological activity of this compound is likely mediated through:
- Enzyme Inhibition : Interaction studies have shown that it may inhibit specific enzymes linked to metabolic pathways associated with inflammation.
- Receptor Binding : Molecular docking studies suggest favorable binding affinities to various receptors, which could lead to modulation of biological responses.
Research Findings and Case Studies
Several studies have investigated the biological implications of this compound:
- Enzyme Interaction Studies : Research has demonstrated that the compound can effectively inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis. This inhibition is crucial for alleviating inflammation and pain.
- Molecular Docking Analysis : Computational studies have indicated that the compound binds effectively to COX-1 and COX-2 enzymes. The binding affinities were quantified using scoring functions in docking software, revealing a promising pharmacological profile.
- Comparative Studies : A comparison with structurally similar compounds (see Table 1) highlights the unique aspects of this compound regarding its reactivity and biological interactions.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-Bromophenyl)-4,4,4-trifluorobutanoic acid | Similar trifluorobutanoic structure | Different bromine position affects reactivity |
| 3-(Trifluoromethyl)benzoic acid | Contains trifluoromethyl group | Lacks bromine; focuses on fluorinated aromatic compounds |
| 2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid | Chlorine instead of bromine | Variation in halogen impacts biological interactions |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions that allow for efficient production in laboratory settings. Its applications extend beyond medicinal chemistry into fields such as materials science and agrochemicals due to its unique chemical properties.
Properties
Molecular Formula |
C10H8BrF3O2 |
|---|---|
Molecular Weight |
297.07 g/mol |
IUPAC Name |
2-(3-bromophenyl)-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C10H8BrF3O2/c11-7-3-1-2-6(4-7)8(9(15)16)5-10(12,13)14/h1-4,8H,5H2,(H,15,16) |
InChI Key |
UHBQGGDEXQJZOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















